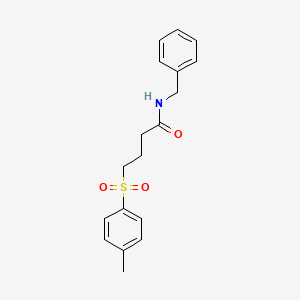

N-benzyl-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-tosylbutanamide is a compound that can be inferred to have a benzyl group attached to an amide moiety, with a tosyl (p-toluenesulfonyl) group as a substituent. While the provided papers do not directly discuss N-benzyl-4-tosylbutanamide, they do provide insights into the chemical behavior of similar N-benzyl compounds and their potential applications in medicinal chemistry.

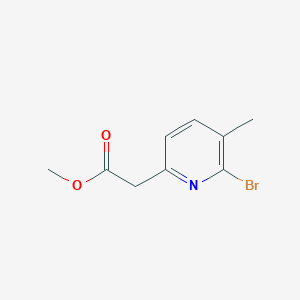

Synthesis Analysis

The synthesis of N-benzyl compounds can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides . This method is known for its efficiency in creating a diverse array of compounds, which could potentially be applied to the synthesis of N-benzyl-4-tosylbutanamide.

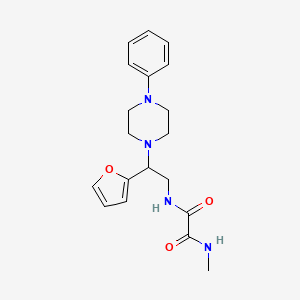

Molecular Structure Analysis

The molecular structure of N-benzyl compounds plays a crucial role in their biological activity. For instance, the structure-activity relationship (SAR) studies of N-benzyl-2-acetamido-3-methoxypropionamides revealed that the position and nature of substituents on the benzyl group significantly affect anticonvulsant activities . This suggests that the molecular structure of N-benzyl-4-tosylbutanamide, particularly the position of the tosyl group, could be critical for its chemical and biological properties.

Chemical Reactions Analysis

N-benzyl compounds are versatile in chemical reactions. For example, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) has been used as a novel N-bromo reagent for the trimethylsilylation and tetrahydropyranylation of alcohols and phenols . This indicates that N-benzyl-4-tosylbutanamide could potentially participate in similar reactions, serving as a precursor for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl compounds can vary widely depending on their substituents. For example, the introduction of various functional groups to the benzyl moiety can significantly alter the affinity for biological targets, as seen in the analogues of 4-nitrobenzylthioinosine . Therefore, the specific properties of N-benzyl-4-tosylbutanamide would need to be determined experimentally, but it can be anticipated that the tosyl group would influence its polarity, solubility, and reactivity.

Orientations Futures

The future directions for research on N-benzyl-4-tosylbutanamide and similar compounds could involve further exploration of their potential biological activities and mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

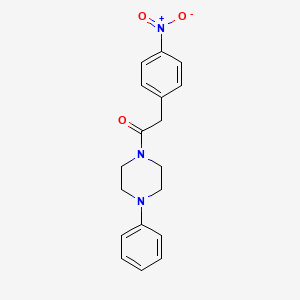

Mécanisme D'action

Target of Action

N-benzyl-4-tosylbutanamide primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many physiological processes.

Mode of Action

N-benzyl-4-tosylbutanamide interacts with its target, Carbonic Anhydrase 2, by binding directly to it . This binding inhibits the enzyme’s activity, leading to changes in the balance of carbon dioxide and bicarbonate in the body .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by N-benzyl-4-tosylbutanamide affects the carbon dioxide and bicarbonate balance in the body. This balance is crucial for many biochemical pathways, including the regulation of pH and the transport of carbon dioxide from tissues to the lungs .

Pharmacokinetics

The compound’s interaction with carbonic anhydrase 2 suggests that it may be absorbed and distributed in the body where this enzyme is present . The metabolism and excretion of N-benzyl-4-tosylbutanamide are yet to be determined.

Result of Action

The molecular effect of N-benzyl-4-tosylbutanamide’s action is the inhibition of Carbonic Anhydrase 2, which leads to changes in the balance of carbon dioxide and bicarbonate in the body . The cellular effects of this action are yet to be fully understood.

Action Environment

The action, efficacy, and stability of N-benzyl-4-tosylbutanamide can be influenced by various environmental factors. These may include the pH of the body, the presence of other substances that can interact with Carbonic Anhydrase 2, and the concentration of carbon dioxide and bicarbonate in the body .

Propriétés

IUPAC Name |

N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTPKBRLXAEZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![3-[[(2-Hydroxy-2,3-dihydro-1H-inden-5-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2542459.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)